molecular formula C15H13ClN2 B1486990 2-Phenylquinolin-4-amine hydrochloride CAS No. 65197-47-9

2-Phenylquinolin-4-amine hydrochloride

Cat. No.: B1486990
CAS No.: 65197-47-9
M. Wt: 256.73 g/mol
InChI Key: WKNBMKQOTRRCLC-UHFFFAOYSA-N
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Description

2-Phenylquinolin-4-amine hydrochloride is a chemical compound with the molecular formula C15H13ClN2 . It is a compound of interest in various fields of research .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C15H12N2.ClH/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14;/h1-10H,(H2,16,17);1H .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the retrieved sources .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point between 272-276 degrees Celsius . Its molecular weight is 256.73 .

Scientific Research Applications

Applications in Chemical Synthesis

2-Phenylquinolin-4-amine hydrochloride serves as an intermediate in the synthesis of various chemical compounds. Research has highlighted its role in synthesizing novel 4-amino-2-phenylquinoline derivatives. These derivatives are formed by reacting 4-chloro-2-arylquinoline compounds with amide solvents, where the amination activity is influenced by the steric and electronic effects of the N-substituents on the amino group (Tsai et al., 2008). Similarly, the hydrochloride salt of 2-(2-aminophenyl)quinazoline-4-amine has been used to react with aromatic aldehydes to yield tetracyclic dihydroquinazolines (Marinho & Proença, 2016).

Role in Medicinal Chemistry

In medicinal chemistry, this compound derivatives have shown promising biological activities. For instance, biologically important 2-phenylquinoline-4-carboxylic esters and amides have been synthesized for their antibacterial activity against various bacteria strains. Some compounds demonstrated significant antibacterial activity, indicating the potential of these derivatives in developing new antibacterial agents (Shankerrao et al., 2012).

Safety and Hazards

The safety information available indicates that 2-Phenylquinolin-4-amine hydrochloride may be a hazard, as indicated by the GHS07 pictogram . Further safety and hazard details are not provided in the retrieved sources .

Biochemical Analysis

Biochemical Properties

2-Phenylquinolin-4-amine hydrochloride plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to exhibit antifungal activities against various phytopathogenic fungi . The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolic inactivation of chemotherapeutics . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has demonstrated significant inhibitory activities against fungi, suggesting its potential to disrupt fungal cell signaling and metabolic pathways. Additionally, it may affect gene expression by interacting with transcription factors or other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s antifungal activity is attributed to its ability to bind to specific enzymes and proteins, thereby inhibiting their functions. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in the death of the fungal cells. Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory elements.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that there are threshold effects, where low doses may exhibit minimal biological activity, while higher doses can lead to significant effects . At high doses, the compound may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. It is essential to determine the optimal dosage to achieve the desired biological effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound’s metabolism often involves phase I and phase II metabolic reactions, where it undergoes oxidation, reduction, or conjugation to form more hydrophilic metabolites . These metabolic reactions are crucial for the compound’s elimination from the body and its overall biological activity. The interaction with cytochrome P450 enzymes plays a significant role in its metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments are influenced by its interactions with these transporters and proteins. For instance, it may be transported across cell membranes by specific transporters or bind to intracellular proteins that facilitate its distribution within the cell.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism.

Properties

IUPAC Name

2-phenylquinolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2.ClH/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14;/h1-10H,(H2,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNBMKQOTRRCLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65197-47-9
Record name 2-phenylquinolin-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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